Impureté 11 du Dabigatran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabigatran Impurity 11: is a byproduct formed during the synthesis of Dabigatran Etexilate, an anticoagulant drug used to prevent strokes and systemic embolism in patients with non-valvular atrial fibrillation. Dabigatran Etexilate is a prodrug that is converted into its active form, Dabigatran, in the body. Impurities like Dabigatran Impurity 11 are crucial to monitor and control during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product .
Applications De Recherche Scientifique
Chemistry: Dabigatran Impurity 11 is used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling in pharmaceutical products .
Biology: In biological research, Dabigatran Impurity 11 helps in studying the metabolic pathways and degradation products of Dabigatran Etexilate .
Medicine: Understanding the formation and control of Dabigatran Impurity 11 is essential for ensuring the safety and efficacy of Dabigatran Etexilate as a therapeutic agent .
Industry: In the pharmaceutical industry, controlling impurities like Dabigatran Impurity 11 is crucial for regulatory compliance and quality assurance .
Mécanisme D'action
Target of Action
Dabigatran Impurity 11, like Dabigatran, is likely to target thrombin . Thrombin is a plasma serine protease that plays a central role in coagulation and hemostasis .
Mode of Action
Dabigatran Impurity 11, as a derivative of Dabigatran, is expected to act as a direct and reversible inhibitor of thrombin activity . It inhibits the conversion of fibrinogen to fibrin by thrombin, thereby impairing the clotting process and acting as an anticoagulant .
Biochemical Pathways
The primary biochemical pathway affected by Dabigatran Impurity 11 is the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This action disrupts the coagulation cascade, reducing the risk of thrombus formation and subsequent events such as stroke and pulmonary embolism .
Pharmacokinetics
Dabigatran is rapidly absorbed and converted to its active form after oral administration . Peak plasma concentrations are reached approximately 2 hours after oral administration, and the elimination half-life is 12 to 14 hours . Clearance predominantly occurs via renal excretion of unchanged drug .
Result of Action
The primary molecular effect of Dabigatran Impurity 11 is the inhibition of thrombin, which prevents the conversion of fibrinogen to fibrin . This results in a reduced ability for blood to clot, thereby decreasing the risk of thromboembolic events .
Action Environment
The action of Dabigatran Impurity 11, like Dabigatran, is likely influenced by factors such as renal function, as clearance predominantly occurs via renal excretion . Age may also influence the pharmacokinetics of the drug, with small differences associated with variation in renal function . The drug’s action is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .
Analyse Biochimique
Biochemical Properties
Dabigatran Impurity 11 plays a role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with thrombin, a key enzyme in the blood coagulation cascade. The nature of this interaction involves competitive inhibition, where Dabigatran Impurity 11 binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation .
Cellular Effects
Dabigatran Impurity 11 influences various cellular processes, particularly in endothelial cells and platelets. It affects cell signaling pathways by inhibiting thrombin, which is known to activate several signaling cascades involved in cell proliferation, migration, and survival. Additionally, Dabigatran Impurity 11 can alter gene expression related to coagulation and inflammation, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Dabigatran Impurity 11 involves its binding interactions with thrombin. By occupying the active site of thrombin, Dabigatran Impurity 11 inhibits the enzyme’s activity, leading to a decrease in thrombin-mediated reactions. This inhibition is reversible, meaning that the compound can dissociate from thrombin, allowing the enzyme to regain its activity. This reversible inhibition is crucial for maintaining a balance in coagulation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dabigatran Impurity 11 have been studied over time to understand its stability and degradation. It has been found that Dabigatran Impurity 11 is relatively stable under standard laboratory conditions. Under acidic or alkaline conditions, it can undergo hydrolytic degradation, leading to the formation of benzimidic acid derivatives. Long-term studies have shown that Dabigatran Impurity 11 can have sustained effects on cellular function, particularly in inhibiting thrombin activity .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Dabigatran Impurity 11 vary with different dosages. At low doses, it effectively inhibits thrombin activity without causing significant adverse effects. At higher doses, Dabigatran Impurity 11 can lead to toxic effects, including bleeding complications and impaired hemostasis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Dabigatran Impurity 11 is involved in metabolic pathways related to its parent compound, Dabigatran. It is not metabolized by cytochrome P450 enzymes, which reduces the likelihood of drug-drug interactions. Instead, it undergoes hydrolysis and conjugation reactions, leading to the formation of inactive metabolites that are excreted primarily via the renal route. This metabolic profile ensures that Dabigatran Impurity 11 does not accumulate in the body, minimizing potential toxicity .
Transport and Distribution
Within cells and tissues, Dabigatran Impurity 11 is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells, thereby regulating its intracellular concentration. This interaction with transporters ensures that Dabigatran Impurity 11 is efficiently distributed and eliminated from the body .
Subcellular Localization
Dabigatran Impurity 11 is primarily localized in the cytoplasm of cells, where it exerts its inhibitory effects on thrombin. It does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. This cytoplasmic localization is consistent with its role in modulating thrombin activity and influencing coagulation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran Etexilate involves multiple steps, and Dabigatran Impurity 11 can form at various stages. One common synthetic route includes the acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride, followed by reduction and amidation reactions . The reaction conditions typically involve the use of solvents like methanol and acetonitrile, with catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods: In industrial settings, the production of Dabigatran Etexilate is optimized to minimize the formation of impurities. This involves careful control of reaction parameters, such as temperature, pressure, and pH, as well as the use of high-purity reagents and solvents . Advanced analytical techniques like LC-MS are employed to monitor impurity levels and ensure compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Dabigatran Impurity 11 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydroxide, acetic acid
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce nitroso derivatives, while reduction can yield amino derivatives .
Comparaison Avec Des Composés Similaires
- Dabigatran Impurity 1
- Dabigatran Impurity 2
- Dabigatran Impurity 3
- Dabigatran Impurity 4
- Dabigatran Impurity 5
Uniqueness: Dabigatran Impurity 11 is unique in its specific formation pathway and chemical structure. Unlike other impurities, it may form under specific reaction conditions and requires targeted analytical methods for detection and quantification .
Propriétés
Numéro CAS |
1422495-93-9 |
---|---|
Formule moléculaire |
C29H31N5O5 |
Poids moléculaire |
529.6 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.